Iodine heptafluoride

Description

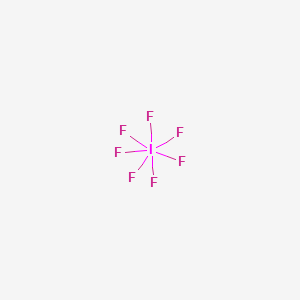

Structure

2D Structure

Properties

IUPAC Name |

heptafluoro-λ7-iodane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F7I/c1-8(2,3,4,5,6)7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRURPHMPXJDCOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

FI(F)(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F7I | |

| Record name | iodine fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iodine_heptafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8066133 | |

| Record name | Iodine fluoride (IF7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.8933 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless gas with a moldy, acrid odor; Forms crystals when cooled; Melting point = 6.45 deg C; Sublimes at 4.77 deg C; [Merck Index] | |

| Record name | Iodine heptafluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8367 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16921-96-3 | |

| Record name | Iodine heptafluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16921-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iodine heptafluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016921963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodine fluoride (IF7) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iodine fluoride (IF7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8066133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iodine heptafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.241 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IODINE HEPTAFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M080M03ILM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Geometry and Bonding of Iodine Heptafluoride (IF₇)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry and bonding of iodine heptafluoride (IF₇), a hypervalent interhalogen compound that serves as a key example of heptacoordination. This document details the theoretical frameworks used to describe its structure, presents key quantitative data, outlines experimental protocols for its characterization, and provides visualizations of its molecular structure and bonding schemes.

Molecular Geometry

This compound adopts a pentagonal bipyramidal molecular geometry, a prediction supported by both Valence Shell Electron Pair Repulsion (VSEPR) theory and experimental evidence.[1][2][3] The central iodine atom is surrounded by seven fluorine atoms, with no lone pairs of electrons on the iodine.[4] This arrangement results in a molecule with D₅h symmetry.[1][3]

The structure consists of two distinct types of fluorine atoms:

-

Axial Fluorines: Two fluorine atoms are positioned along the principal axis, directly opposite each other.

-

Equatorial Fluorines: Five fluorine atoms are arranged in a pentagon in the plane perpendicular to the principal axis.[1]

This geometry minimizes electron-electron repulsion among the seven bonding pairs.[2] The molecule can undergo a pseudorotational rearrangement known as the Bartell mechanism, which is analogous to the Berry mechanism in pentacoordinated systems.[3]

Quantitative Structural Data

The structural parameters of IF₇ have been determined experimentally, primarily through gas-phase electron diffraction. The key quantitative data are summarized in the table below.

| Parameter | Value | Experimental Method |

| I-F Axial Bond Length | 1.786 Å (± 0.007 Å) | Gas Electron Diffraction |

| I-F Equatorial Bond Length | 1.858 Å (± 0.004 Å) | Gas Electron Diffraction |

| F(axial)-I-F(equatorial) Bond Angle | 90° | VSEPR Theory & Experiment |

| F(equatorial)-I-F(equatorial) Bond Angle | 72° | VSEPR Theory & Experiment |

| F(axial)-I-F(axial) Bond Angle | 180° | VSEPR Theory & Experiment |

Table 1: Experimentally determined structural parameters for this compound.

Bonding in this compound

The bonding in IF₇ is a subject of significant interest due to the hypervalent nature of the central iodine atom, which appears to exceed the octet rule. Two primary theoretical models are used to describe the bonding: Valence Bond Theory (incorporating VSEPR) and Molecular Orbital Theory.

Valence Bond Theory and VSEPR

According to Valence Bond Theory, the central iodine atom in its ground state has an electronic configuration of 5s²5p⁵. To form seven covalent bonds with fluorine, electrons are promoted from the 5s and 5p orbitals to the empty 5d orbitals. This allows for the formation of seven unpaired electrons, which then participate in bonding with the seven fluorine atoms. The hybridization scheme proposed for IF₇ is sp³d³.[4] This hybridization results in seven equivalent hybrid orbitals that overlap with the 2p orbitals of the fluorine atoms to form seven sigma bonds.

VSEPR theory predicts the pentagonal bipyramidal geometry based on the minimization of repulsion between the seven electron pairs in the valence shell of the central iodine atom.[1][3]

Molecular Orbital Theory

A more sophisticated description of the bonding in IF₇ is provided by Molecular Orbital (MO) theory. This model does not necessitate the involvement of d-orbitals in the bonding of the central atom to the same extent as Valence Bond Theory. Instead, it involves the formation of multi-center bonds. The electronic structure is described in terms of delocalized molecular orbitals formed from the linear combination of atomic orbitals (LCAO) of the central iodine and the surrounding fluorine atoms.[5]

The formation of molecular orbitals involves the combination of symmetry-adapted linear combinations (SALCs) of the fluorine atomic orbitals with the appropriate atomic orbitals of the central iodine atom.[6][7] While a detailed quantitative MO diagram requires complex calculations, a qualitative representation illustrates the key bonding interactions. Advanced calculations suggest that the bonding in IF₇ has significant ionic character.[5]

Experimental Protocols

Synthesis and Purification

This compound is typically synthesized by the direct fluorination of iodine pentafluoride (IF₅).[1][2][3]

Protocol for Synthesis:

-

Liquid IF₅ is maintained at a temperature of 90 °C.

-

Elemental fluorine gas (F₂) is passed through the heated IF₅.

-

The resulting vapor mixture is then heated to 270 °C to drive the reaction to completion. Reaction: IF₅ + F₂ → IF₇

-

This method typically yields a product with 85-90% purity, with the primary impurity being unreacted IF₅.[1]

Purification:

-

Fractional Condensation or Vacuum Distillation: The crude product is purified by taking advantage of the different boiling points of IF₇ and IF₅.[1]

An alternative synthesis route that minimizes oxygen-containing impurities involves the fluorination of palladium iodide (PdI₂) or potassium iodide (KI).[2][3]

Structural Determination by Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a primary technique for determining the precise molecular structure of volatile compounds like IF₇.[8]

General Experimental Setup and Procedure:

-

Sample Introduction: A gaseous sample of IF₇ is introduced into a high-vacuum chamber (typically 10⁻⁷ mbar) through a fine nozzle (e.g., 0.2 mm diameter).[8]

-

Electron Beam: A high-energy electron beam is generated and directed to intersect the gas stream.

-

Scattering: The electrons are scattered by the molecules in the gas phase.

-

Detection: The scattered electrons form a diffraction pattern of concentric rings, which is recorded on a detector. To compensate for the steep drop in intensity at higher scattering angles, a rotating sector is often placed in front of the detector.[8]

-

Data Analysis: The diffraction pattern is analyzed to determine the internuclear distances and bond angles.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the IF₇ molecule, providing further confirmation of its structure and bonding.

General Principles:

-

IR Spectroscopy: Measures the absorption of infrared radiation, which excites molecular vibrations that cause a change in the dipole moment.

-

Raman Spectroscopy: Involves the inelastic scattering of monochromatic light (from a laser). Vibrational modes that cause a change in the polarizability of the molecule are Raman-active.[9]

For a D₅h structure like IF₇, certain vibrational modes are exclusively IR active, some are exclusively Raman active, and some are inactive in both. This mutual exclusion is a key piece of evidence for a centrosymmetric structure.

Spectroscopic Data for IF₇:

| Wavenumber (cm⁻¹) | Spectroscopy | Assignment (Tentative) |

| ~678 | IR | I-F stretch |

| ~635 | Raman | Symmetric I-F stretch |

| ~315 | Raman | F-I-F bend |

Table 2: Key vibrational frequencies observed for this compound.

Experimental Considerations:

-

IR Spectroscopy: A Fourier Transform Infrared (FTIR) spectrometer is typically used. The sample can be in the gas phase in a suitable gas cell with IR-transparent windows (e.g., KBr or CsI).

-

Raman Spectroscopy: A laser of a specific wavelength is used as the excitation source. The scattered light is collected and analyzed by a spectrometer. Gas-phase measurements can be performed, though spectra of the liquid or solid phase (at low temperatures) are also common.

Conclusion

This compound is a cornerstone molecule for understanding the principles of hypervalency and high coordination numbers in main group chemistry. Its pentagonal bipyramidal structure, predicted by VSEPR theory, is well-supported by experimental data from gas-phase electron diffraction and vibrational spectroscopy. While Valence Bond Theory provides a simple hybridization model, Molecular Orbital Theory offers a more nuanced view of the bonding that accounts for the delocalized and partially ionic nature of the I-F bonds. The experimental protocols for the synthesis and characterization of IF₇ are well-established, though they require careful handling due to the compound's high reactivity. This guide provides a foundational understanding of the key structural and bonding aspects of IF₇ for researchers in chemistry and related fields.

References

- 1. webqc.org [webqc.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Iodine_heptafluoride [bionity.com]

- 4. This compound [chem.purdue.edu]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 9. static.horiba.com [static.horiba.com]

An In-depth Technical Guide to the Synthesis and Properties of Iodine Heptafluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodine heptafluoride (IF₇) is a unique interhalogen compound, notable for its hypervalent nature and its distinct pentagonal bipyramidal geometry.[1] As the highest known fluoride of iodine, it serves as a powerful fluorinating agent and finds applications in specialized chemical syntheses. This guide provides a comprehensive overview of the synthesis, purification, and properties of this compound, intended to be a valuable resource for researchers and professionals in the chemical sciences. Detailed experimental protocols, safety considerations, and visualizations of its molecular structure and synthesis workflow are presented.

Properties of this compound

This compound is a colorless gas at room temperature with a characteristic moldy, acrid odor.[1][2] It is a highly reactive and corrosive substance.

Physical Properties

The physical properties of this compound are summarized in the table below. A notable characteristic is its very narrow liquid range at atmospheric pressure, as it sublimes at a temperature close to its melting point.[1][3]

| Property | Value |

| Molecular Formula | IF₇ |

| Molar Mass | 259.89 g/mol |

| Appearance | Colorless gas |

| Odor | Moldy, acrid |

| Melting Point | 4.5 °C (triple point) |

| Boiling Point | 4.8 °C (sublimes at 1 atm) |

| Density (solid) | 2.7 g/cm³ |

| Solubility | Reacts with water |

Data sourced from multiple references.[1][2]

Chemical Properties

This compound is a potent fluorinating agent and a strong oxidizer.[1] Its reactivity stems from the high oxidation state of the central iodine atom (+7).

-

Reaction with Water: It reacts vigorously with water to produce hydrofluoric acid and periodic acid.[3] IF₇ + 4H₂O → HIO₄ + 7HF

-

Thermal Decomposition: At elevated temperatures (around 200 °C), it decomposes to iodine pentafluoride and fluorine gas.[4] IF₇ → IF₅ + F₂

-

Lewis Acidity: It acts as a Lewis acid, reacting with fluoride ion donors to form the IF₈⁻ anion.[1]

Synthesis of this compound

The primary and most common method for the synthesis of this compound is the direct fluorination of iodine pentafluoride (IF₅).[1][2][4] Alternative methods exist to minimize impurities.

Primary Synthesis Route: Direct Fluorination of Iodine Pentafluoride

The reaction proceeds in two stages: passing fluorine gas through liquid iodine pentafluoride at an elevated temperature, followed by heating the resulting vapor mixture to a higher temperature to complete the reaction.[1][2][4]

Reaction: IF₅ + F₂ → IF₇

Alternative Synthesis Route

To minimize the formation of oxygen-containing impurities such as IOF₅, which can arise from hydrolysis, dried potassium iodide (KI) or palladium iodide (PdI₂) can be used as the starting material for fluorination.[2][4]

Reaction with KI: 2KI + 8F₂ → 2KF + IF₇ + IF₅

Experimental Protocols

Synthesis of this compound via Direct Fluorination of Iodine Pentafluoride

This protocol describes the laboratory-scale synthesis of this compound from iodine pentafluoride and fluorine gas.

Materials:

-

Iodine pentafluoride (IF₅)

-

Fluorine gas (F₂)

-

Apparatus constructed from materials resistant to fluorine, such as nickel or Monel. A condenser and quartz U-tubes are also required.[3]

Procedure:

-

Preparation of Apparatus: Assemble a reaction system consisting of a reaction vessel (e.g., a condenser with a cooling jacket), a fluorine gas inlet, and an outlet leading to a series of cold traps (quartz U-tubes).[3] Ensure the entire system is scrupulously dry to prevent the formation of impurities.

-

Initial Reaction: Place iodine pentafluoride in the reaction vessel. Gently heat the IF₅ to 90 °C while passing a stream of fluorine gas through the liquid.[1][2][4]

-

Vapor Phase Reaction: The vapors of IF₅ and unreacted F₂ are then passed through a heated tube maintained at 270 °C to drive the reaction to completion.[1][2][4]

-

Product Collection: The product, this compound, is collected in a cold trap cooled with a suitable refrigerant (e.g., liquid nitrogen). Unreacted starting materials and byproducts can be separated through fractional condensation in a series of traps held at progressively lower temperatures.[1]

-

Purification: The collected this compound can be further purified by fractional distillation.[3] The main impurity is typically unreacted iodine pentafluoride.[1]

Safety Precautions

-

Extreme Reactivity: Both fluorine gas and this compound are extremely reactive and corrosive.[5] All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including face shields, and gloves resistant to halogens.

-

Material Compatibility: Use materials of construction that are resistant to attack by fluorine and halogen fluorides, such as nickel, Monel, or passivated stainless steel.[1]

-

Handling Fluorine: Fluorine gas is highly toxic and a powerful oxidizing agent.[6] Ensure all connections in the gas handling system are secure and leak-tested. It is advisable to have a system for the safe neutralization of any excess fluorine.

-

Hydrolysis: this compound reacts violently with water.[5] All glassware and reagents must be scrupulously dry.

-

Emergency Preparedness: Have emergency procedures and appropriate first aid materials (e.g., calcium gluconate gel for HF burns) readily available.[6]

Visualizations

Molecular Structure of this compound

The molecular geometry of this compound is a pentagonal bipyramid, as predicted by VSEPR theory.[1][7] The central iodine atom is surrounded by seven fluorine atoms.

Caption: Pentagonal bipyramidal structure of IF₇.

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the laboratory synthesis of this compound.

Caption: Laboratory synthesis workflow for this compound.

References

- 1. webqc.org [webqc.org]

- 2. This compound [bionity.com]

- 3. Page loading... [guidechem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 6. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 7. The shapes of IF5 and IF7 are respectively A Tetragonal class 11 chemistry CBSE [vedantu.com]

An In-depth Technical Guide on the Application of VSEPR Theory to Iodine Heptafluoride (IF₇)

Executive Summary

Iodine heptafluoride (IF₇) is a unique interhalogen compound that serves as a quintessential example for understanding hypervalent molecules and the predictive power of the Valence Shell Electron Pair Repulsion (VSEPR) theory. This document provides a comprehensive technical overview of the application of VSEPR theory to determine the molecular geometry of IF₇. It details the theoretical framework, the resulting structural predictions, and the experimental verification through spectroscopic and diffraction techniques. Quantitative data on bond lengths and angles are systematically tabulated, and the methodologies of key experimental protocols are described. This guide is intended to be a core resource for professionals requiring a deep understanding of advanced molecular geometries.

VSEPR Theory and Prediction of IF₇ Geometry

The VSEPR theory is a foundational model in chemistry used to predict the geometry of individual molecules based on the number of electron pairs surrounding their central atoms. The theory posits that these electron pairs, being negatively charged, will arrange themselves to minimize electrostatic repulsion, thereby determining the molecule's geometry.

The application of VSEPR theory to this compound follows a systematic process:

-

Determine the Central Atom: In IF₇, the iodine (I) atom is the central atom as it is the least electronegative.[1]

-

Count Valence Electrons: Iodine is in Group 17, contributing 7 valence electrons. Each of the seven fluorine (F) atoms, also in Group 17, contributes 1 valence electron for bonding.

-

Total Valence Electrons = 7 (from I) + 7 × 1 (from F) = 14 electrons.

-

-

Determine Electron Pairs: The 14 valence electrons form 7 bonding pairs (14 / 2 = 7).

-

Identify Electron Geometry: With seven electron pairs and no lone pairs on the central iodine atom, the arrangement that minimizes repulsion is a pentagonal bipyramidal geometry.[1][2][3] This geometry consists of five fluorine atoms in a plane (equatorial positions) and two fluorine atoms above and below this plane (axial positions).

This theoretical prediction establishes the foundational geometry for IF₇.[4]

Hybridization and Bonding

To accommodate seven bonding pairs, the central iodine atom undergoes sp³d³ hybridization.[5][6] This involves the mixing of one 5s orbital, three 5p orbitals, and three 5d orbitals to form seven equivalent hybrid orbitals.[7] Each of these sp³d³ hybrid orbitals overlaps with a 2p orbital from a fluorine atom to form seven sigma (σ) bonds.[8]

The electronic promotion and hybridization process can be visualized as follows:

-

Ground State of Iodine: The outer electronic configuration is 5s²5p⁵.

-

Excited State: To form seven bonds, three electrons are promoted from the 5s and 5p orbitals to the empty 5d orbitals, resulting in seven unpaired electrons.

-

Hybridization: The 5s, three 5p, and three 5d orbitals mix to form seven sp³d³ hybrid orbitals, which arrange themselves in a pentagonal bipyramidal geometry.[6]

Experimental Verification and Protocols

The pentagonal bipyramidal structure of IF₇ predicted by VSEPR theory has been confirmed by various experimental techniques, most notably gas-phase electron diffraction.[2] Spectroscopic methods such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy provide further corroborating evidence.

Gas-Phase Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the precise molecular structure of volatile compounds.[9] A key study by Adams, Thompson, and Bartell in 1970 provided definitive structural parameters for IF₇.[3]

Methodology:

The general protocol for a GED experiment involves the following steps:[9]

-

Sample Introduction: A gaseous beam of IF₇ molecules is effused through a fine nozzle into a high-vacuum diffraction chamber.[9]

-

Electron Beam Interaction: A high-energy beam of electrons (typically with an accelerating voltage of a few thousand volts) is directed perpendicularly to the molecular beam.[9] The electrons are scattered by the electrostatic potential of the atoms in the IF₇ molecules.

-

Diffraction Pattern Recording: The scattered electrons create a diffraction pattern of concentric rings on a detector (historically, a photographic plate).[9] To compensate for the steep decline in scattering intensity with angle, a rotating sector is often placed in front of the detector.[9]

-

Data Analysis: The diffraction pattern is converted into a one-dimensional intensity curve as a function of the scattering angle. This experimental curve is compared against theoretical curves calculated for various molecular models.

-

Structure Refinement: A least-squares fitting process is used to refine the structural parameters (bond lengths, bond angles) of the model to achieve the best possible fit with the experimental data.[9]

The 1970 study on IF₇ revealed that the molecule is a pentagonal bipyramid with axial bonds being slightly shorter than the equatorial bonds.[3] It also identified slight distortions from the ideal D₅ₕ symmetry, suggesting the molecule is somewhat non-rigid.[3]

Spectroscopic Analysis

-

Vibrational Spectroscopy (IR and Raman): Raman and infrared spectra of IF₇ are consistent with a D₅ₕ symmetry, which is characteristic of a pentagonal bipyramidal structure.[4] Observed vibrational modes in the spectra correspond to the stretching and bending motions expected for this geometry.[2]

-

¹⁹F NMR Spectroscopy: While early ¹⁹F NMR spectra at room temperature showed a broad doublet, this was interpreted as a partially collapsed sextet due to the coupling of the seven fluorine nuclei with the iodine nucleus, which is undergoing quadrupole relaxation.[5] The apparent magnetic equivalence of the fluorine atoms suggests a rapid intramolecular exchange process, known as pseudorotation (specifically the Bartell mechanism for a heptacoordinated system), which is consistent with the non-rigid structure suggested by GED.[10]

Quantitative Structural Data

The structural parameters of this compound have been precisely determined. The data clearly show two distinct types of I-F bonds, corresponding to the axial and equatorial positions in the pentagonal bipyramidal geometry.

| Parameter | Description | Value (Å or Degrees) | Source |

| Bond Lengths | |||

| r(I-F)axial | The length of the two I-F bonds along the five-fold axis. | 1.786 ± 0.007 Å | Electron Diffraction[3] |

| r(I-F)equatorial | The length of the five I-F bonds in the pentagonal plane. | 1.858 ± 0.004 Å | Electron Diffraction[3] |

| Bond Angles | |||

| ∠ F(eq)-I-F(eq) | The angle between adjacent equatorial fluorine atoms. | 72° | VSEPR Prediction[6][11] |

| ∠ F(ax)-I-F(eq) | The angle between an axial and an equatorial fluorine atom. | 90° | VSEPR Prediction[6][11] |

| ∠ F(ax)-I-F(ax) | The angle between the two axial fluorine atoms. | 180° | VSEPR Prediction[11] |

Table 1: Summary of Quantitative Structural Data for this compound.

Conclusion

The application of VSEPR theory successfully predicts the pentagonal bipyramidal geometry of this compound, a hypervalent molecule with seven electron pairs around the central iodine atom. This theoretical model is strongly supported by extensive experimental data from gas-phase electron diffraction and various spectroscopic methods. The quantitative analysis reveals distinct axial and equatorial bond lengths, a key feature of this geometry. The study of IF₇ not only validates the principles of VSEPR theory for high coordination numbers but also provides critical insights into the structure, bonding, and dynamic behavior of hypervalent compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. webqc.org [webqc.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. scite.ai [scite.ai]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. apps.dtic.mil [apps.dtic.mil]

An In-depth Technical Guide to the Electronic Structure and Hybridization of Iodine Heptafluoride (IF₇)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Iodine heptafluoride (IF₇) is a fascinating interhalogen compound that serves as a textbook example of a hypervalent molecule, where the central atom accommodates more than the traditional octet of electrons. Its unique electronic structure dictates a highly symmetric, yet unusual, molecular geometry. This document provides a comprehensive analysis of the electronic structure, bonding theories, and experimentally determined molecular parameters of IF₇. We will delve into the Valence Shell Electron Pair Repulsion (VSEPR) theory, the classical sp³d³ hybridization model, and the more nuanced perspective offered by Molecular Orbital (MO) theory. All quantitative data are summarized for clarity, and key concepts are visualized using diagrams.

Lewis Structure and Valence Shell Electron Pair Repulsion (VSEPR) Theory

The initial step in understanding the structure of IF₇ is to determine its Lewis structure and apply VSEPR theory.

-

Valence Electrons: The total number of valence electrons is calculated as follows:

-

Iodine (Group 17) contributes 7 valence electrons.

-

Each of the seven Fluorine atoms (Group 17) contributes 7 valence electrons (7 x 7 = 49).

-

Total Valence Electrons = 7 + 49 = 56.[1]

-

-

Lewis Structure: The iodine atom is the central atom as it is less electronegative than fluorine.[1] It forms single covalent bonds with each of the seven fluorine atoms. This arrangement results in the central iodine atom being surrounded by 14 bonding electrons (7 bond pairs), thus expanding its octet.[1][2][3] The remaining 42 electrons are distributed as three lone pairs on each of the seven fluorine atoms, satisfying their octets.

-

VSEPR Prediction: According to VSEPR theory, the molecule is of the type AX₇E₀, where 'A' is the central atom, 'X' represents the bonding atoms, and 'E' represents lone pairs on the central atom. For an AX₇ system with seven bonding pairs and zero lone pairs on the central atom, the theory predicts a pentagonal bipyramidal geometry to minimize electron-pair repulsion.[2][4][5][6] This geometry possesses D₅ₕ symmetry.[4][7]

Hybridization Model

The traditional explanation for the bonding in IF₇ involves the concept of orbital hybridization.

-

Ground State of Iodine: The outer electronic configuration of iodine in its ground state is 5s²5p⁵.[8][9] It has only one unpaired electron, suggesting it can form only one covalent bond.

-

Excited State and Hybridization: To form seven bonds, the iodine atom must have seven unpaired electrons. This is achieved by promoting three electrons from the 5s and 5p orbitals to the vacant 5d orbitals.[8][9] The electronic configuration in the third excited state becomes 5s¹5p³5d³.

-

sp³d³ Hybridization: The one 5s orbital, three 5p orbitals, and three 5d orbitals intermix to form seven equivalent sp³d³ hybrid orbitals .[8][10][11] These seven hybrid orbitals arrange themselves in a pentagonal bipyramidal geometry to minimize repulsion.[8] Each of these sp³d³ hybrid orbitals on the iodine atom then overlaps with a 2p orbital from a fluorine atom to form seven I-F sigma (σ) bonds.[8]

It is crucial to note that while the sp³d³ model correctly predicts the geometry, modern computational studies suggest that the involvement of d-orbitals in the bonding of main group elements is less significant than this model implies.[1][12] Molecular Orbital Theory provides a more accurate, albeit more complex, description.

Figure 1: Orbital hybridization scheme for the central iodine atom in IF₇.

Molecular Geometry and Quantitative Data

The pentagonal bipyramidal structure of IF₇ has two distinct types of fluorine positions, leading to different bond lengths and angles.

-

Axial Positions: Two fluorine atoms are located along the principal axis, one above and one below the pentagonal plane.

-

Equatorial Positions: Five fluorine atoms are situated at the vertices of a regular pentagon around the central iodine atom.[4][6]

The experimentally determined structural parameters are summarized below.

| Parameter | Type | Value |

| Bond Length | I - F (Axial) | ~1.81 Å (181 pm) |

| I - F (Equatorial) | ~1.86 Å (186 pm) | |

| Bond Angle | F(axial)-I-F(axial) | 180° |

| F(eq)-I-F(eq) | 72° | |

| F(axial)-I-F(eq) | 90° | |

| Symmetry | Point Group | D₅ₕ |

| Dipole Moment | Molecular | 0.0 D |

Table 1: Summary of Molecular Parameters for this compound.[4][5][6][8]

The symmetric arrangement of the highly polar I-F bonds results in the cancellation of individual bond dipoles, rendering the overall molecule nonpolar.[1] Interestingly, pseudopotential calculations and some experimental interpretations suggest the axial bonds are slightly shorter than the equatorial bonds.[12] This is attributed to the different bonding environments and repulsions experienced by the axial versus the more crowded equatorial fluorine atoms.

Molecular Orbital (MO) Theory Perspective

MO theory provides a more sophisticated model for bonding in hypervalent compounds like IF₇, avoiding the heavy reliance on d-orbital participation.

-

Delocalized Bonding: Advanced calculations indicate that the electronic structure is better described by delocalized molecular orbitals spread across all eight atoms, rather than seven distinct, localized sp³d³ hybrid bonds.[1]

-

Three-Center, Four-Electron Bonds: The bonding in hypervalent molecules is often explained using the concept of 3c-4e bonds, particularly for the axial atoms.

-

Computational Confirmation: Extended Hückel and other molecular orbital calculations have been employed to determine the stable conformation of IF₇, consistently finding the D₅ₕ pentagonal bipyramidal structure to be the lowest in energy.[12][13] These studies affirm that the geometry can be explained without significant d-orbital contribution from the iodine atom.[12]

Experimental Protocols for Structural Determination

The pentagonal bipyramidal structure of IF₇ is not merely theoretical; it has been confirmed through various experimental techniques.

-

Gas-Phase Electron Diffraction: This is a primary method used to determine the precise bond lengths and angles of gaseous molecules. Studies by L. S. Bartell and others in the 1960s and 70s provided key data confirming the D₅ₕ symmetry and molecular parameters of IF₇.[12][14] The experimental workflow involves directing a beam of high-energy electrons at a stream of IF₇ gas and analyzing the resulting diffraction pattern.

-

Spectroscopic Methods:

Figure 2: Simplified workflow for structure determination by electron diffraction.

Conclusion

The electronic structure of this compound is a cornerstone for understanding hypervalency. While the sp³d³ hybridization model offers a convenient and predictive framework that aligns with VSEPR theory to describe its pentagonal bipyramidal geometry, it is an oversimplification. Modern molecular orbital theory provides a more accurate depiction, emphasizing delocalized bonding and minimizing the role of d-orbitals. The structure has been rigorously verified by experimental methods, primarily gas-phase electron diffraction and vibrational spectroscopy, which confirm the unique bond angles and lengths inherent to its D₅ₕ symmetry.

References

- 1. Page loading... [guidechem.com]

- 2. Iodine inIF7 is surrounded by 7 pairs of electrons class 11 chemistry CBSE [vedantu.com]

- 3. m.youtube.com [m.youtube.com]

- 4. webqc.org [webqc.org]

- 5. IF7 bonds has _ shape with bond angle 72°, 90° and 180° | Filo [askfilo.com]

- 6. What is the Structure of IF7 [unacademy.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. Hybridisation of iodine hepta fluoride molecule is [allen.in]

- 11. quora.com [quora.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.aip.org [pubs.aip.org]

- 14. This compound [bionity.com]

- 15. "Molecular Orbitals and Energy Levels for Eight Suggested Structures of" by RIchard L. Oakland [openprairie.sdstate.edu]

"thermodynamic properties of iodine heptafluoride gas"

An In-depth Technical Guide on the Thermodynamic Properties of Iodine Heptafluoride Gas

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of this compound (IF₇) gas. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical characteristics of this unique interhalogen compound. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of experimental workflows.

Core Thermodynamic Properties

This compound is a colorless gas at standard conditions with a distinctive acrid odor.[1] Its thermodynamic properties are crucial for understanding its behavior in various chemical processes. A summary of its core thermodynamic data is presented in Table 1.

Table 1: Core Thermodynamic Properties of this compound (IF₇) Gas at Standard State (298.15 K and 1 bar)

| Property | Symbol | Value | Units |

| Standard Molar Mass | M | 259.893 | g/mol |

| Standard Enthalpy of Formation | ΔfH° | -961.06 | kJ/mol |

| Standard Molar Entropy | S° | 347.49 | J/(mol·K) |

| Molar Heat Capacity (constant pressure) | C_p | 120 | J/(mol·K) |

| Gibbs Free Energy of Formation | ΔfG° | -825 | kJ/mol |

Data sourced from NIST Chemistry WebBook and other cited literature.[1][2]

Phase Behavior

This compound exhibits unusual phase behavior. It has a triple point at 4.5 °C, where the solid, liquid, and gaseous phases coexist.[1][3] Under standard atmospheric pressure, IF₇ sublimes at 4.8 °C, as the liquid phase is thermodynamically unstable at this pressure.[1][4]

Table 2: Phase Transition Data for this compound (IF₇)

| Property | Temperature (°C) | Pressure |

| Triple Point | 4.5 | - |

| Sublimation Point | 4.8 | 1 atm |

| Melting Point | 5-6 | (under specific conditions) |

Data sourced from various cited literature.[1][3][4]

Temperature-Dependent Thermodynamic Properties

The thermodynamic properties of IF₇ gas vary with temperature. The NIST Chemistry WebBook provides parameters for the Shomate Equation, which can be used to calculate the heat capacity, enthalpy, and entropy of the gas over a wide range of temperatures (298 K to 6000 K).[2][5][6]

Shomate Equation:

Cp° = A + Bt + Ct² + Dt³ + E/t² H° = H°₂₉₈.₁₅ + At + Bt²/2 + Ct³/3 + Dt⁴/4 - E/t + F - H S° = Aln(t) + Bt + Ct²/2 + Dt³/3 - E/(2t²) + G

where t = temperature (K) / 1000.

Table 3: Shomate Equation Parameters for this compound (IF₇) Gas

| Parameter | Value |

| A | 175.6460 |

| B | 6.156714 |

| C | -1.660890 |

| D | 0.141340 |

| E | -3.913220 |

| F | -1026.816 |

| G | 536.2758 |

| H | -961.0648 |

Source: NIST Chemistry WebBook.[2][5]

Experimental Protocols

The determination of the thermodynamic properties of a highly reactive and volatile compound like this compound requires specialized experimental techniques and stringent safety protocols. The following sections outline the methodologies for key experiments.

Safety Precautions

Working with this compound necessitates strict adherence to safety protocols due to its high reactivity and toxicity.

-

Handling: All manipulations should be conducted in a well-ventilated fume hood.[5] Personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety goggles, is mandatory.[5]

-

Storage: IF₇ should be stored in sealed, shatter-resistant containers in a cool, dry, and well-ventilated area, away from incompatible materials such as water and combustible substances.[1]

-

Disposal: All waste containing this compound must be treated as hazardous waste and disposed of in accordance with institutional and regulatory guidelines. This typically involves sealing in a shatter-resistant container, which is then placed in a labeled, sealed bag for collection by hazardous waste management personnel.[7]

Determination of Standard Enthalpy of Formation (ΔfH°) by Fluorine Bomb Calorimetry

The standard enthalpy of formation of IF₇ is determined by reacting elemental iodine with excess fluorine gas in a bomb calorimeter.

Apparatus:

-

A high-pressure bomb calorimeter constructed from materials resistant to fluorine corrosion (e.g., pure nickel).

-

A gas handling manifold for the safe introduction of high-purity fluorine gas.

-

A system for igniting the reaction (e.g., electrical fuse).

-

A precision thermometer to measure the temperature change of the water bath.

-

Analytical equipment for quantifying the reaction products (e.g., gas chromatography, mass spectrometry).

Procedure:

-

A precisely weighed sample of high-purity solid iodine is placed in a sample dish within the calorimeter bomb.

-

The bomb is sealed and evacuated to remove any atmospheric gases.

-

High-purity fluorine gas is introduced into the bomb to a predetermined pressure.

-

The bomb is placed in the calorimeter, which contains a known mass of water.

-

The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

The reaction is initiated by passing an electric current through the fuse wire.

-

The temperature of the water is recorded at regular intervals until a constant temperature is reached.

-

The final temperature is recorded.

-

The gaseous products are carefully collected and analyzed to ensure the reaction went to completion and to identify any byproducts.

-

The bomb is opened, and any solid residue is collected and analyzed.

-

The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter.

-

The standard enthalpy of formation of IF₇ is then calculated using Hess's law, taking into account the heats of formation of the reactants and any byproducts.

Determination of Standard Molar Entropy (S°) by Spectroscopic Methods

The standard molar entropy of gaseous IF₇ is determined by statistical thermodynamics, using molecular parameters obtained from infrared (IR) and Raman spectroscopy.

Apparatus:

-

A high-resolution Fourier-transform infrared (FTIR) spectrometer.

-

A high-resolution Raman spectrometer.

-

A gas cell with windows transparent to IR and visible radiation (e.g., KBr or AgCl for IR, quartz for Raman) and constructed from materials resistant to IF₇.

Procedure:

-

Sample Preparation: A sample of purified IF₇ gas is introduced into the gas cell at a known pressure.

-

Spectra Acquisition: The IR and Raman spectra of the gaseous sample are recorded.

-

Vibrational Analysis: The fundamental vibrational frequencies of the IF₇ molecule are identified from the spectra. The D₅h symmetry of IF₇ results in specific selection rules for IR and Raman active modes.

-

Calculation of Vibrational Contribution to Entropy: The vibrational partition function is calculated using the observed vibrational frequencies. From this, the vibrational contribution to the molar entropy is determined using statistical mechanics formulas.

-

Calculation of Rotational and Translational Contributions: The rotational and translational contributions to the entropy are calculated using the molecular weight of IF₇, its moments of inertia (which can be determined from its known molecular geometry), and the temperature and pressure of the gas.

-

Total Molar Entropy: The total standard molar entropy is the sum of the translational, rotational, and vibrational contributions.

Determination of Molar Heat Capacity (Cp) by Flow Calorimetry

The molar heat capacity of gaseous IF₇ can be measured using a flow calorimeter.

Apparatus:

-

A flow calorimeter, constructed from corrosion-resistant materials.

-

A precision mass flow controller to maintain a constant flow rate of IF₇ gas.

-

An electrical heater to supply a known amount of heat to the gas.

-

Precision temperature sensors to measure the temperature of the gas before and after heating.

Procedure:

-

A steady flow of IF₇ gas is established through the calorimeter at a precisely known mass flow rate.

-

The initial temperature of the gas is measured.

-

A known amount of electrical power is supplied to the heater, warming the gas.

-

The final temperature of the gas is measured after it has passed over the heater.

-

The heat capacity is calculated from the mass flow rate, the power input, and the measured temperature difference.

-

Corrections are made for any heat loss to the surroundings.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental and computational determination of the thermodynamic properties of this compound gas.

References

- 1. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 2. electrochem.org [electrochem.org]

- 3. Lab Procedure [chem.fsu.edu]

- 4. Differential Scanning Calorimetry (DSC) - Prime Process Safety Center [primeprocesssafety.com]

- 5. smif.pratt.duke.edu [smif.pratt.duke.edu]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. benchchem.com [benchchem.com]

The Discovery and Enduring Significance of Iodine Heptafluoride: A Technical Guide

An in-depth exploration for researchers, scientists, and drug development professionals on the history, synthesis, and characterization of a uniquely hypervalent molecule.

Iodine heptafluoride (IF₇) stands as a testament to the rich and often surprising chemistry of the halogens. As the only known heptafluoride of any halogen, its discovery pushed the boundaries of accepted bonding theories and continues to be a subject of academic and industrial interest.[1] This technical guide provides a comprehensive overview of the history, synthesis, and key experimental data of this compound, tailored for a scientific audience.

A Challenging Discovery: The Work of Ruff and Keim

The journey to isolating and characterizing this compound was pioneered by the German chemists Otto Ruff and Rudolf Keim. In 1930, through their meticulous and daring work at the University of Breslau, they successfully synthesized this remarkable compound.[1][2] Their initial approach involved the direct fluorination of iodine compounds, a process fraught with challenges related to the extreme reactivity of fluorine gas and the purity of the final product.[2] The very existence of a stable molecule with a central iodine atom bonded to seven fluorine atoms contradicted the prevailing understanding of chemical bonding at the time, which struggled to accommodate such a high coordination number.[2]

The Evolving Picture of a Unique Structure

The determination of this compound's three-dimensional structure was a gradual process, evolving with the advent of new analytical techniques. Initial predictions based on Valence Shell Electron Pair Repulsion (VSEPR) theory suggested a pentagonal bipyramidal geometry with D₅h symmetry.[1][3] This was later confirmed and refined by experimental studies. A significant milestone was the electron diffraction work of Lister Sutton in 1953, which provided the first experimental evidence for the pentagonal bipyramidal structure.[2] Subsequent electron diffraction and spectroscopic studies have further elucidated the bond lengths and the dynamic nature of the molecule.[1]

Key Milestones in the History of this compound

Caption: A timeline of the key discoveries and structural elucidation of this compound.

Synthesis of this compound: Experimental Protocols

The primary and most common laboratory synthesis of this compound involves the direct fluorination of iodine pentafluoride (IF₅).[1][3][4]

Experimental Protocol: Synthesis from Iodine Pentafluoride

Objective: To synthesize this compound by the direct fluorination of iodine pentafluoride.

Materials:

-

Iodine pentafluoride (IF₅), liquid

-

Fluorine gas (F₂)

-

Apparatus for handling corrosive gases (e.g., made of nickel or Monel)

-

Reaction vessel with heating capabilities

-

Condensation trap cooled with a suitable refrigerant (e.g., dry ice/acetone or liquid nitrogen)

-

Flow meters for gas regulation

Procedure:

-

A stream of fluorine gas is passed through liquid iodine pentafluoride maintained at a temperature of 90 °C.[3][4]

-

The resulting vapor mixture, containing unreacted IF₅ and F₂, is then heated to 270 °C in a reaction chamber.[3][4] This higher temperature drives the reaction to completion: IF₅(g) + F₂(g) → IF₇(g)

-

The gaseous product stream is passed through a series of cold traps to purify the this compound. Unreacted iodine pentafluoride (boiling point: 97 °C) will condense in a trap held at a temperature above the sublimation point of IF₇.

-

The this compound is collected as a white solid in a subsequent trap cooled to a lower temperature (e.g., with liquid nitrogen), as it sublimes at 4.8 °C under atmospheric pressure.[1]

-

This method typically yields a product with 85-90% purity, with the main impurity being unreacted iodine pentafluoride.[1] Further purification can be achieved through fractional condensation or vacuum distillation.[1]

Safety Precautions:

-

Both fluorine gas and iodine fluorides are highly corrosive and toxic. All manipulations must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

The apparatus must be constructed from materials resistant to fluorine, such as nickel, Monel, or passivated stainless steel.

-

Care must be taken to exclude moisture from the reaction system to prevent the formation of iodine oxyfluorides.

Alternative Synthesis Method

An alternative route involves the fluorination of dried palladium or potassium iodide.[3][4] This method is advantageous as it minimizes the formation of oxygen-containing impurities such as iodine oxyfluoride (IOF₅), which can arise from hydrolysis.[3][4]

Caption: Experimental workflow for the synthesis of this compound from iodine pentafluoride.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | IF₇ | [3] |

| Molar Mass | 259.90 g/mol | [3] |

| Appearance | Colorless gas | [3] |

| Odor | Mouldy, acrid | [3] |

| Melting Point | 4.5 °C (Triple Point) | [1][3] |

| Boiling Point | 4.8 °C (Sublimes at 1 atm) | [1][3] |

| Density | 2.6 g/cm³ (at 6 °C) | [1][3] |

| 2.7 g/cm³ (at 25 °C) | [1][3] |

Table 2: Thermodynamic Properties of this compound (Gas Phase)

| Property | Value | Reference(s) |

| Standard Enthalpy of Formation (ΔH°f) | -961.06 kJ/mol | [2] |

| Standard Molar Entropy (S°) | 346.49 J/mol·K | [2] |

| Heat Capacity (Cp) at 298.15 K | 139.73 J/mol·K | [2] |

Table 3: Structural Parameters of this compound

| Parameter | Value | Reference(s) |

| Molecular Geometry | Pentagonal Bipyramidal | [1][3] |

| Point Group | D₅h | [1][3] |

| I-F (axial) Bond Length | ~1.81 Å | [1] |

| I-F (equatorial) Bond Length | ~1.86 Å | [1] |

| F(axial)-I-F(equatorial) Bond Angle | 90° | |

| F(equatorial)-I-F(equatorial) Bond Angle | 72° |

Spectroscopic Characterization

Vibrational spectroscopy is a key tool for the identification and characterization of this compound. The molecule's D₅h symmetry gives rise to a distinct pattern of infrared (IR) and Raman active vibrational modes.

Table 4: Vibrational Frequencies of this compound

| Vibrational Mode | Symmetry | Frequency (cm⁻¹) | Activity |

| ν₁ | A₁' | ~678 | Raman |

| ν₂ | A₁' | ~310 | Raman |

| ν₃ | A₂" | ~635 | IR |

| ν₄ | A₂" | ~365 | IR |

| ν₅ | E₁' | ~745 | IR |

| ν₆ | E₁' | ~320 | IR |

| ν₇ | E₂' | ~550 | Raman |

| ν₈ | E₂' | ~250 | Raman |

| ν₉ | E₁" | ~310 | Inactive |

| ν₁₀ | E₂" | ~425 | Inactive |

Note: The exact frequencies may vary slightly depending on the experimental conditions and the source of the data.

References

In-Depth Technical Guide: Phase Diagram and Triple Point of Iodine Heptafluoride (IF₇)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase behavior of iodine heptafluoride (IF₇), with a specific focus on its phase diagram and triple point. The information presented herein is compiled from experimental data and established scientific literature, offering a valuable resource for professionals working with this highly reactive interhalogen compound.

Quantitative Phase Transition Data

The phase transitions of this compound are characterized by a unique interplay of its solid, liquid, and gaseous states, occurring within a narrow temperature range. The key quantitative data for these transitions are summarized in the table below for ease of comparison.

| Property | Temperature (°C) | Temperature (K) | Pressure |

| Triple Point | 4.5[1][2] | 277.65 | Not explicitly found in search results |

| Sublimation Point | 4.77 - 4.8[1][2] | 277.92 - 277.95 | 1 atm (760 mmHg)[1][2] |

| Melting Point | 5 - 6.5[1][3][4] | 278.15 - 279.65 | > Triple Point Pressure |

| Boiling Point (of supercooled liquid) | 4.5[3] | 277.65 | Not explicitly found in search results |

Note: The liquid phase of this compound is thermodynamically unstable at standard atmospheric pressure.[1][2]

Phase Diagram of this compound

Caption: Conceptual representation of the phase transitions of this compound.

Experimental Protocols

The determination of the phase transition points of a highly reactive and corrosive substance like this compound requires specialized experimental techniques and apparatus. While detailed, contemporary experimental protocols specifically for IF₇ are not extensively published, the foundational methods would be based on established principles of physical chemistry. The original work by Otto Ruff and Rudolf Keim in 1930 laid the groundwork for understanding the properties of this compound.[3]

Synthesis and Purification of this compound

A common laboratory-scale synthesis involves the direct fluorination of iodine pentafluoride (IF₅).

Workflow for IF₇ Synthesis:

Caption: General workflow for the synthesis and purification of this compound.

Methodology:

-

Liquid iodine pentafluoride is maintained at 90°C in a reaction vessel.

-

Fluorine gas is passed through the liquid IF₅, initiating the reaction.

-

The resulting vapors are then heated to 270°C to drive the reaction to completion, forming gaseous IF₇.[2]

-

Purification of the product is typically achieved through fractional condensation or vacuum distillation to remove unreacted IF₅ and other impurities.[1]

Determination of the Triple Point

The triple point of a substance is a unique combination of temperature and pressure at which the solid, liquid, and gaseous phases coexist in thermodynamic equilibrium.[5] For a substance like IF₇, this would be determined in a sealed, evacuated apparatus.

Conceptual Experimental Setup for Triple Point Determination:

-

Sample Preparation: A highly purified sample of IF₇ is introduced into a specialized, corrosion-resistant (e.g., Monel or nickel) sample cell. The cell is then attached to a vacuum line to remove any air and other volatile impurities.

-

Temperature Control: The sample cell is placed in a cryostat or a precisely controlled temperature bath. The temperature is slowly lowered until the IF₇ solidifies.

-

Equilibrium Observation: The temperature is then carefully and slowly increased. The point at which solid, liquid, and gaseous IF₇ are observed to be in equilibrium is the triple point temperature. This is often observed visually through a viewport in the apparatus.

-

Pressure Measurement: The pressure within the cell at this equilibrium point is measured using a sensitive pressure transducer suitable for corrosive gases.

Vapor Pressure Measurement

The vapor pressure of the solid and liquid phases of IF₇ as a function of temperature would be determined using a tensiometer. Given the reactive nature of IF₇, the materials of construction for the tensiometer are critical.

Logical Flow for Vapor Pressure Measurement:

Caption: Logical workflow for the experimental determination of vapor pressure.

Methodology:

-

A known quantity of purified IF₇ is placed in the sample holder of the tensiometer.

-

The apparatus is evacuated to remove air.

-

The sample is brought to a desired temperature, and the system is allowed to reach equilibrium.

-

The vapor pressure at that temperature is recorded.

-

This process is repeated at various temperatures to generate a vapor pressure curve for both the solid and liquid phases. The intersection of these two curves would also define the triple point.

Conclusion

The phase behavior of this compound is a critical aspect of its chemistry, particularly for its handling, storage, and application in various fields. While the triple point temperature is well-established, a precise experimental value for the triple point pressure is not widely reported in modern literature, highlighting an area for potential further investigation. The experimental protocols for determining these phase transitions, while based on standard physicochemical principles, must be adapted to account for the high reactivity and corrosive nature of IF₇. This guide provides a foundational understanding for professionals working with this unique and powerful fluorinating agent.

References

An In-depth Technical Guide to the Vibrational Modes and Spectroscopy of Iodine Heptafluoride (IF₇)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodine heptafluoride (IF₇) is a unique interhalogen compound that serves as a cornerstone for understanding hypervalent molecules and complex vibrational phenomena.[1] Its distinctive pentagonal bipyramidal geometry, predicted by Valence Shell Electron Pair Repulsion (VSEPR) theory, gives rise to a rich and informative vibrational spectrum.[1] This guide provides a comprehensive overview of the theoretical prediction and experimental characterization of the vibrational modes of IF₇ through infrared (IR) and Raman spectroscopy. A thorough understanding of these spectroscopic signatures is crucial for its identification, the analysis of its purity, and for theoretical and computational chemistry.

Molecular Structure and Symmetry

This compound possesses a pentagonal bipyramidal structure, belonging to the D₅h point group. This high degree of symmetry dictates the nature of its vibrational modes and their activity in IR and Raman spectroscopy. The central iodine atom is surrounded by seven fluorine atoms: five in equatorial positions forming a regular pentagon, and two in axial positions.

Theoretical Prediction of Vibrational Modes

Group theory provides a powerful framework for predicting the number and symmetry of the vibrational modes of a molecule. For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrational modes. In the case of IF₇ (N=8), there are 3(8) - 6 = 18 vibrational modes.

The character table for the D₅h point group can be used to determine the irreducible representations of these vibrational modes. The reducible representation for the vibrations of IF₇ is:

Γvib = 2A₁' + A₂' + 2A₂" + 2E₁' + E₁" + 3E₂' + 2E₂"

The activity of these modes in IR and Raman spectroscopy is determined by the selection rules:

-

Infrared (IR) Active: A vibrational mode is IR active if it results in a change in the dipole moment of the molecule. In the D₅h point group, modes with the same symmetry as the x, y, or z coordinates (A₂" and E₁') are IR active.

-

Raman Active: A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. In the D₅h point group, modes with the same symmetry as the Cartesian products (xx, yy, zz, xy, xz, yz) which are A₁', E₂', and E₁" are Raman active.

Based on these selection rules, the predicted activities of the fundamental vibrational modes of IF₇ are summarized in the table below.

Vibrational Frequencies of this compound

The following table summarizes the theoretically predicted and experimentally observed vibrational frequencies for this compound in both the gas phase and in a matrix-isolated environment.

| Mode | Symmetry | Description | Predicted Activity | Gas Phase (cm⁻¹) | Matrix (Ar) (cm⁻¹) |

| ν₁ | A₁' | Sym. I-Fₑq stretch | Raman | 678 | 675 |

| ν₂ | A₁' | Sym. I-Fₐₓ stretch | Raman | 635 | 632 |

| ν₃ | A₂' | In-plane Fₑq torsion | Inactive | (430) | - |

| ν₄ | A₂" | Out-of-plane Fₑq wag | IR | 315 | 312 |

| ν₅ | A₂" | I-Fₐₓ bend | IR | 427 | 425 |

| ν₆ | E₁' | Asym. I-Fₑq stretch | IR | 745 | 740 |

| ν₇ | E₁' | Fₑq-I-Fₐₓ bend | IR | 365 | 362 |

| ν₈ | E₁" | Fₑq-I-Fₐₓ rock | Raman | 310 | 307 |

| ν₉ | E₂' | In-plane Fₑq deform | Raman | 511 | 508 |

| ν₁₀ | E₂' | In-plane Fₑq deform | Raman | 250 | 247 |

| ν₁₁ | E₂" | Out-of-plane Fₑq torsion | Inactive | (180) | - |

Values in parentheses are calculated values as these modes are inactive in both IR and Raman spectroscopy.

Experimental Protocols

The acquisition of high-quality vibrational spectra of IF₇ requires careful experimental design, particularly given its reactivity and gaseous state at room temperature.

Gas Phase Spectroscopy

Infrared (IR) Spectroscopy:

A typical experimental setup for gas-phase IR spectroscopy of IF₇ involves a Fourier Transform Infrared (FTIR) spectrometer coupled with a gas cell.

-

Sample Preparation: Gaseous IF₇ is introduced into a gas cell with IR-transparent windows (e.g., KBr or CsI). The pressure of the gas is carefully controlled to obtain optimal signal intensity without significant pressure broadening of the absorption bands.

-

Instrumentation: A high-resolution FTIR spectrometer is used to record the spectrum. The instrument is typically purged with a dry, CO₂-free gas to minimize atmospheric interference. A liquid nitrogen-cooled MCT (Mercury Cadmium Telluride) detector is commonly employed for its high sensitivity in the mid-IR region.

-

Data Acquisition: The spectrum is recorded over a range of approximately 4000 to 400 cm⁻¹. A sufficient number of scans are co-added to achieve a good signal-to-noise ratio. The spectral resolution is typically set to 1 cm⁻¹ or better to resolve the rotational-vibrational fine structure, if present.

Raman Spectroscopy:

Gas-phase Raman spectroscopy of IF₇ is more challenging due to the weak nature of the Raman scattering from a low-density gas.

-

Sample Preparation: A specialized gas cell with high-purity quartz windows is filled with IF₇ gas. The pressure may be increased to enhance the scattering signal.

-

Instrumentation: A high-power laser, typically an argon-ion laser (e.g., at 514.5 nm) or a frequency-doubled Nd:YAG laser (532 nm), is used as the excitation source. The scattered light is collected at a 90° angle to the incident beam and focused into a high-resolution spectrometer equipped with a sensitive detector, such as a charge-coupled device (CCD).

-

Data Acquisition: Long acquisition times and multiple scans are often necessary to obtain a spectrum with an adequate signal-to-noise ratio. The spectral resolution should be sufficient to resolve the vibrational bands.

Matrix Isolation Spectroscopy

Matrix isolation is a powerful technique for studying reactive or unstable species by trapping them in an inert solid matrix at low temperatures.[2] This method minimizes intermolecular interactions and quenches rotational motion, resulting in sharp, well-resolved vibrational bands.[3]

-

Sample Preparation: A gaseous mixture of IF₇ and a large excess of an inert gas (e.g., argon or nitrogen) is prepared. This mixture is then slowly deposited onto a cold substrate (typically a CsI or KBr window) maintained at cryogenic temperatures (around 10-20 K) within a high-vacuum cryostat.

-

Instrumentation: The cryostat is integrated into the sample compartment of either an FTIR spectrometer for IR measurements or a Raman spectrometer. For Raman spectroscopy, the laser beam is directed onto the matrix-isolated sample, and the scattered light is collected.

-

Data Acquisition: Spectra are recorded in a similar manner to the gas-phase experiments, but often with better signal-to-noise ratios due to the condensed phase and the absence of rotational broadening.

Logical Workflow for Spectroscopic Analysis

The process of analyzing the vibrational spectra of a molecule like IF₇ follows a logical progression from theoretical prediction to experimental verification and assignment.

Conclusion

The vibrational spectroscopy of this compound provides a rich dataset for understanding the bonding and dynamics of hypervalent molecules. The combination of theoretical predictions based on group theory and experimental data from IR and Raman spectroscopy allows for a detailed assignment of the fundamental vibrational modes. The experimental techniques of gas-phase and matrix isolation spectroscopy are complementary, each providing unique insights into the vibrational structure of IF₇. This comprehensive understanding is essential for researchers and scientists working with this highly reactive and structurally fascinating molecule.

References

The Hypervalent Nature of Iodine in Iodine Heptafluoride (IF₇): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodine heptafluoride (IF₇) stands as a seminal example of a hypervalent molecule, where the central iodine atom accommodates seven fluorine atoms in its valence shell, exceeding the traditional octet rule. This technical guide provides an in-depth analysis of the electronic structure, bonding theories, and experimental characterization of the hypervalent iodine atom in IF₇. Detailed experimental methodologies for its synthesis and characterization are presented, alongside a comprehensive summary of its structural and spectroscopic data. Advanced bonding models, including Valence Shell Electron Pair Repulsion (VSEPR) theory and Molecular Orbital (MO) theory, are discussed to rationalize its unique pentagonal bipyramidal geometry and the nature of its chemical bonds.

Introduction

Hypervalent compounds, formally defined as molecules in which a main group element exhibits a formal valence of more than eight electrons, have been a subject of extensive research and theoretical debate.[1] Iodine, a member of the halogen group, readily forms hypervalent compounds, with this compound (IF₇) representing the highest known oxidation state (+7) for iodine in a neutral binary compound.[2] The existence and stability of IF₇ challenge simplistic bonding models and necessitate more sophisticated theories to describe its electronic structure.[3] Understanding the nature of hypervalency in molecules like IF₇ is crucial for the rational design of novel fluorinating agents and for advancing our fundamental knowledge of chemical bonding.

Bonding Theories of the Hypervalent Iodine in IF₇

Valence Shell Electron Pair Repulsion (VSEPR) Theory

VSEPR theory provides a straightforward initial prediction of the molecular geometry of IF₇.[4][5][6] The central iodine atom has seven valence electrons, and each of the seven fluorine atoms contributes one electron, resulting in a total of 14 valence electrons, or seven electron pairs, around the central iodine atom.[7] According to VSEPR theory, these seven electron pairs will arrange themselves to minimize electrostatic repulsion, leading to a pentagonal bipyramidal geometry with D₅h symmetry.[4][6][8] This geometry consists of five equatorial fluorine atoms in a plane and two axial fluorine atoms positioned above and below this plane.

Molecular Orbital (MO) Theory

A more advanced description of the bonding in IF₇ is provided by Molecular Orbital (MO) theory. While early theories invoked the participation of iodine's d-orbitals to accommodate the expanded octet, modern computational studies suggest that the contribution of d-orbitals is minimal.[1] Instead, the bonding is better described by the formation of multi-center molecular orbitals. The key feature is the concept of three-center, four-electron (3c-4e) bonds.[1] In IF₇, the bonding can be rationalized through a combination of two-center, two-electron (2c-2e) bonds and 3c-4e bonds, which allows for the formation of seven bonds without violating the octet rule in a strict sense, as the electron density is delocalized over several atoms.

Experimental Characterization

The pentagonal bipyramidal structure of IF₇ has been confirmed by various experimental techniques, including electron diffraction and vibrational spectroscopy.[3][7]

Synthesis of this compound

Protocol:

A common laboratory-scale synthesis of this compound involves the direct fluorination of iodine pentafluoride (IF₅).[7][9]

-

Apparatus: A reactor constructed from materials resistant to fluorine, such as nickel or Monel, is used. The setup includes a fluorine gas inlet, a reaction chamber for liquid IF₅, a heating element, and a series of cold traps for product condensation and purification.

-

Procedure: a. Liquid iodine pentafluoride (IF₅) is placed in the reactor and maintained at a temperature of 90 °C.[7][9] b. A stream of fluorine gas (F₂) is passed through the liquid IF₅. c. The resulting vapor mixture is then heated to 270 °C to drive the reaction to completion: IF₅(g) + F₂(g) → IF₇(g).[7][9] d. The product gas is passed through a series of cold traps to separate the more volatile IF₇ from unreacted IF₅ and any impurities. Purification can be achieved by fractional condensation or vacuum distillation.[7]

An alternative synthesis route involves the fluorination of palladium iodide or potassium iodide, which is reported to minimize the formation of oxygen-containing impurities like IOF₅.[9]

Electron Diffraction

Protocol:

Electron diffraction studies on gaseous IF₇ have been instrumental in determining its precise molecular structure.

-

Sample Preparation: A sample of purified IF₇ is introduced into the vacuum chamber of an electron diffraction apparatus. The sample is maintained at a low temperature (e.g., -65 °C) to achieve a suitable vapor pressure for the experiment.

-

Data Acquisition: A high-energy beam of electrons is directed through the gaseous IF₇ sample. The electrons are scattered by the molecules, producing a diffraction pattern that is recorded on a photographic plate or a digital detector.

-

Data Analysis: The radial distribution of the scattered electron intensity is analyzed. By fitting the experimental scattering data to theoretical models, the internuclear distances (bond lengths) and bond angles can be determined with high precision.

Vibrational Spectroscopy (IR and Raman)

Protocol:

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the IF₇ molecule, providing further evidence for its D₅h symmetry.

-

Sample Preparation: For gas-phase IR spectroscopy, a sample of IF₇ is introduced into a gas cell with windows transparent to infrared radiation (e.g., KBr or AgCl). For Raman spectroscopy, the gaseous sample can be held in a sealed capillary tube.

-

Data Acquisition:

-

IR Spectroscopy: An infrared spectrometer is used to measure the absorption of infrared radiation by the sample as a function of wavelength.

-

Raman Spectroscopy: A laser beam is directed at the sample, and the scattered light is collected and analyzed by a spectrometer. The Raman spectrum shows the vibrational modes that cause a change in the polarizability of the molecule.

-

-

Data Analysis: The observed vibrational frequencies are assigned to the specific normal modes of vibration based on the selection rules for the D₅h point group. The number and symmetry of the observed bands are compared with the theoretical predictions to confirm the molecular structure.

Quantitative Data

The following tables summarize the key quantitative data for this compound obtained from experimental studies.

Table 1: Molecular Geometry of IF₇

| Parameter | Value | Experimental Method |

| Molecular Geometry | Pentagonal Bipyramidal | Electron Diffraction, Vibrational Spectroscopy |

| Point Group | D₅h | Vibrational Spectroscopy |

| I-F (axial) Bond Length | ~1.81 Å | Electron Diffraction |

| I-F (equatorial) Bond Length | ~1.86 Å | Electron Diffraction |

| F(axial)-I-F(equatorial) Angle | 90° | Electron Diffraction |

| F(equatorial)-I-F(equatorial) Angle | 72° | Electron Diffraction |

Data sourced from multiple references confirming the pentagonal bipyramidal structure.[7]

Table 2: Vibrational Frequencies of IF₇ (D₅h Symmetry)

| Vibrational Mode | Symmetry | Frequency (cm⁻¹) | Activity |

| ν₁ | A₁' | 678 | Raman |

| ν₂ | A₁' | 635 | Raman |

| ν₃ | A₂" | 425 | IR |

| ν₄ | A₂" | 310 | IR |

| ν₅ | E₁' | 511 | Raman |

| ν₆ | E₁" | 360 | Raman |

| ν₇ | E₂' | 445 | Raman |

| ν₈ | E₂' | 250 | Raman |

| ν₉ | E₂" | - | Inactive |

Note: The exact frequencies may vary slightly between different studies. This table represents a compilation of reported data.

Visualizations

Caption: VSEPR model of IF₇ showing the central iodine atom and seven fluorine atoms.

Caption: Pentagonal bipyramidal geometry of IF₇ with axial and equatorial fluorine atoms.